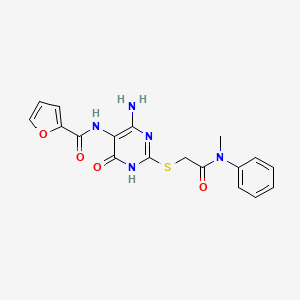![molecular formula C10H13Cl2N3O3S B2725972 N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide CAS No. 2094633-32-4](/img/structure/B2725972.png)
N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine atoms and a sulfonyl group attached to a hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide typically involves the following steps:
Preparation of 2,5-dichloropyridin-3-ol: This intermediate is synthesized through halogenation reactions involving pyridine derivatives.
Sulfonylation Reaction: The 2,5-dichloropyridin-3-ol undergoes sulfonylation to introduce the sulfonyl group, forming the corresponding sulfonyl chloride.
Hydrazide Formation: The sulfonyl chloride is then reacted with 2,2-dimethylpropanehydrazide under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution Reactions: Substitution at the pyridine ring or the hydrazide group can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides and sulfonic acids.
Reduction Products: Hydrazine derivatives.
Substitution Products: A variety of substituted pyridines and hydrazides.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity.
Comparación Con Compuestos Similares
N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-3,3-dimethylbutanehydrazide: A structural analog with a different alkyl group.
N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-propanehydrazide: Another analog with a shorter alkyl chain.
Uniqueness: N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide is unique due to its specific combination of the pyridine ring, chlorine substituents, and the bulky dimethylpropanehydrazide group. This structural arrangement imparts distinct chemical and biological properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
N'-(2,5-dichloropyridin-3-yl)sulfonyl-2,2-dimethylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O3S/c1-10(2,3)9(16)14-15-19(17,18)7-4-6(11)5-13-8(7)12/h4-5,15H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVLWFNBIHWDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNS(=O)(=O)C1=C(N=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2725889.png)

![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2725895.png)




![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2725902.png)
![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2725904.png)


![N'-[(4-hydroxyoxan-4-yl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2725909.png)

![[4-(Dimethylamino)-3-nitrophenyl]methanol](/img/structure/B2725912.png)
